BenchChemオンラインストアへようこそ!

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Aurora kinase inhibition Cancer therapeutics Enzymatic assay

This bicyclic scaffold is the core of the clinical Aurora kinase inhibitor danusertib and the marketed DPP-4 inhibitor omarigliptin. The hydrochloride salt ensures solubility for reliable biological assays. Derivatives achieve Aurora A IC₅₀ of 27 nM, GSK3β IC₅₀ of 2.8 nM, and S1R affinity of 75 nM with superior hERG safety margins. Solution-phase parallel synthesis enables rapid library construction. Procure this intermediate to bypass multi-step core construction and accelerate hit-to-lead programs in oncology, CNS, or metabolic disease.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
CAS No. 1117915-55-5
Cat. No. B1509254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride
CAS1117915-55-5
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)NN=C2.Cl
InChIInChI=1S/C5H7N3.ClH/c1-4-2-7-8-5(4)3-6-1;/h2,6H,1,3H2,(H,7,8);1H
InChIKeyXNBOTNWYTFAMAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride: Core Scaffold for Kinase and Sigma Receptor Research Applications


1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride (CAS 1117915-55-5) is a bicyclic heterocyclic compound characterized by a fused pyrrolidine-pyrazole core structure, with the hydrochloride salt form enhancing aqueous solubility for biological assay compatibility . This scaffold belongs to the tetrahydropyrrolo-3,4-azole family, a class recognized for its privileged geometry in targeting the ATP-binding pocket of multiple protein kinases [1]. The compound serves as a versatile intermediate in medicinal chemistry programs, with established utility in the synthesis of Aurora kinase inhibitors, CDK2/cyclin inhibitors, GSK3β inhibitors, and sigma-1 receptor ligands [2][3]. Its molecular formula is C₅H₈ClN₃ (MW 145.59 g/mol), and it is supplied as a research-grade building block for structure-activity relationship (SAR) studies and lead optimization campaigns .

Why Unsubstituted 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride Cannot Be Replaced by Alternative Heterocyclic Building Blocks in Lead Optimization


The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold possesses a unique bicyclic architecture with a saturated pyrrolidine ring fused to a pyrazole ring, establishing a specific three-dimensional vectorial presentation of substituents that is distinct from alternative heterocyclic cores [1]. SAR studies demonstrate that the N1, N4, and C3 positions on this scaffold are critical modulatory sites for tuning kinase selectivity profiles; substitution at these positions yields divergent activity patterns against Aurora A, CDK2/cyclin A–E, and GSK3β that cannot be recapitulated using pyrrolo[2,3-c]pyrazole or cyclopenta[c]pyrazole analogs [2][3]. Notably, the tetrahydropyrrolo[3,4-c]pyrazole core is the scaffold underlying the clinical-stage Aurora kinase inhibitor danusertib and the marketed DPP-4 inhibitor omarigliptin, whereas the isomeric tetrahydropyrrolo-2,3-azole series has no established therapeutic applications [1]. Furthermore, the hydrochloride salt form provides enhanced aqueous solubility relative to the free base, directly impacting biological assay reproducibility and formulation compatibility .

Quantitative Performance Evidence for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-Derived Compounds Relative to Reference Standards


Aurora A Kinase Inhibition: Tetrahydropyrrolo[3,4-c]pyrazole Derivatives Achieve Sub-30 nM Potency in Enzymatic Assays

Derivatives of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold demonstrate potent Aurora A kinase inhibition. The most potent compound from a combinatorial expansion library achieved an IC₅₀ of 0.027 μM (27 nM) in enzymatic assays for Aurora A, with antiproliferative IC₅₀ values between 0.05 μM and 0.5 μM across multiple tumor cell lines [1]. This potency profile positions the scaffold favorably for lead optimization compared to earlier-generation Aurora inhibitors.

Aurora kinase inhibition Cancer therapeutics Enzymatic assay

Anticancer Activity: 1-Acyl-3-amino Derivative Outperforms (R)-Roscovitine by 4- to 28-Fold Across Six Cancer Cell Lines

A 1-acyl-3-amino substituted derivative of the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold (compound 11a) demonstrated superior in vitro anticancer activity compared to the reference CDK inhibitor (R)-roscovitine. Compound 11a exhibited IC₅₀ values ranging from 0.58 μM to 2.13 μM across six human cancer cell lines, representing a 4-fold to 28-fold improvement in potency relative to (R)-roscovitine under identical assay conditions [1].

Anticancer activity CDK inhibition Cell proliferation assay

GSK3β Inhibition: Pyrrolo[3,4-c]pyrazole Derivative Achieves Low Nanomolar Potency (IC₅₀ = 2.8 nM)

A pyrrolo[3,4-c]pyrazole derivative bearing a 2-chloroaniline-substituted squaric acid amide pharmacophore demonstrated low nanomolar inhibitory potency against human glycogen synthase kinase 3 (HsGSK3). The compound exhibited an IC₅₀ of 2.8 nM against purified HsGSK3 and maintained sub-micromolar potency in cellular assays [1]. Kinome-wide chemoproteomic profiling across 217 human kinases confirmed high selectivity for GSK3 isoforms.

GSK3β inhibition Kinase selectivity Chemoproteomics

Sigma-1 Receptor Binding: 6-Fold Selectivity Over Sigma-2 Receptor with Reduced hERG Liability

Compound 19 (AD417), a tetrahydropyrrolo[3,4-c]pyrazole derivative with a benzyl group and amide substituent, demonstrated a Kᵢ of 75 nM for the sigma-1 receptor (S1R) with 6-fold selectivity over the sigma-2 receptor (S2R) [1]. Importantly, compound 19 exhibited significantly reduced hERG potassium channel inhibition (IC₅₀ = 5.8 μM) compared to verapamil (IC₅₀ = 0.41 μM) and haloperidol (IC₅₀ = 0.16 μM), indicating a substantially lower predicted risk of cardiotoxicity [1].

Sigma-1 receptor ligands hERG cardiotoxicity Receptor selectivity

Scaffold Validation: Tetrahydropyrrolo[3,4-c]pyrazole Core Underlies Marketed and Clinical-Stage Therapeutics

The tetrahydropyrrolo[3,4-c]pyrazole ring system is the core scaffold for omarigliptin (a marketed DPP-4 inhibitor for type 2 diabetes) and danusertib (a Phase 2 Aurora kinase inhibitor clinical candidate) [1]. In contrast, the isomeric tetrahydropyrrolo-2,3-azole series lacks any defined therapeutic applications or systematic study [1]. This differential clinical translation success rate (2 validated therapeutics vs. 0 for the isomeric scaffold) provides empirical evidence of the privileged nature of the [3,4-c] fusion topology.

Drug discovery Scaffold validation Clinical candidates

Solution-Phase Synthetic Tractability: Parallel Library Expansion Enables Rapid SAR Exploration

The 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold is amenable to solution-phase synthetic protocols that support rapid parallel library expansion. Researchers have demonstrated the synthesis of multiple 3-amino substituted derivatives with nanomolar biochemical activity against CDK2/cyclin A–E using a unified solution-phase methodology [1]. This synthetic accessibility contrasts with more complex heterocyclic cores that require multi-step, linear synthetic sequences with limited diversification potential.

Parallel synthesis SAR optimization Medicinal chemistry

Optimal Research and Procurement Scenarios for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole Hydrochloride


Aurora Kinase Inhibitor Lead Discovery and Optimization

Research groups focused on developing novel Aurora A or Aurora B kinase inhibitors should prioritize the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold as a starting point. Derivatives from this scaffold have demonstrated enzymatic IC₅₀ values as low as 27 nM against Aurora A and antiproliferative activity between 50–500 nM in tumor cell lines [1]. The scaffold's ATP-mimetic geometry has been validated through the clinical development of danusertib, providing confidence in its translational potential [2].

CDK2/GSK3β Dual Inhibition Programs for Cancer or Neurological Disorders

The scaffold demonstrates utility in programs targeting cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β). Derivatives show 4- to 28-fold superior potency compared to (R)-roscovitine across six cancer cell lines [3], while optimized analogs achieve low nanomolar GSK3β inhibition (IC₅₀ = 2.8 nM) with favorable kinome selectivity profiles established through chemoproteomic analysis of 217 kinases [4].

Sigma-1 Receptor Ligand Development with Reduced Cardiotoxicity Risk

For S1R-targeted drug discovery programs, particularly in pain, neurodegenerative disease, or psychiatric indications, derivatives of this scaffold offer a compelling safety advantage. Compound 19 (AD417) demonstrates 75 nM S1R affinity with 6-fold selectivity over S2R and a 14- to 36-fold improved hERG safety margin relative to verapamil and haloperidol [5]. This profile addresses a critical liability that has historically limited S1R ligand development.

Parallel Library Synthesis and High-Throughput SAR Campaigns

The scaffold's compatibility with solution-phase parallel synthesis protocols enables rapid generation of focused compound libraries for structure-activity relationship studies [6]. Procurement of the hydrochloride salt (CAS 1117915-55-5) as a bulk intermediate supports efficient diversification at N1, N4, and C3 positions, reducing synthetic burden and accelerating hit-to-lead timelines in both academic core facilities and industrial medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.